4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “4-tert-butyl” part refers to a tert-butyl group (a carbon atom bonded to three methyl groups) attached to the fourth carbon of the benzene ring. The “N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]” part indicates a tetrahydroquinoline (a type of heterocyclic compound) attached to the nitrogen of the amide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The benzamide portion of the molecule is planar due to the conjugation of the amide group with the benzene ring. The tetrahydroquinoline portion is a cyclic structure with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and tetrahydroquinolines are known to undergo a variety of chemical reactions. Benzamides can participate in reactions like hydrolysis, aminolysis, and reduction. Tetrahydroquinolines can undergo reactions like oxidation, reduction, and various substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-17-15-19(12-13-20(17)24)23-21(25)16-8-10-18(11-9-16)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUJGVSJUBJTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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